Tetrapeptide-2

Description

Properties

IUPAC Name |

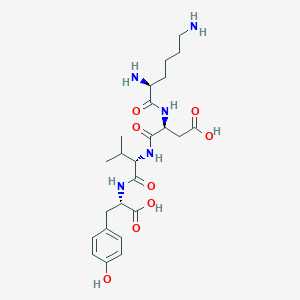

(3S)-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37)/t16-,17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUIAHOPEGZYFE-JPLJXNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75957-56-1 | |

| Record name | Tetrapeptide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQ5P2574K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrapeptide-2: Structure, Function, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-2, and its acetylated form, Acetyl this compound, is a synthetic biomimetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science. This technical guide provides a comprehensive overview of its chemical structure, biological functions, and underlying mechanisms of action. Drawing from available scientific literature, this document details the peptide's role in modulating skin physiology, including its impact on extracellular matrix protein synthesis, immune response, and cellular adhesion. Quantitative data from various in vitro and clinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Furthermore, key signaling pathways influenced by this compound are visualized to elucidate its molecular interactions.

Structure and Chemical Properties

Acetyl this compound is a synthetic peptide composed of four amino acids with the sequence Ac-Lys-Asp-Val-Tyr-OH.[1] The N-terminal acetylation of the lysine residue enhances its stability and bioavailability.[1]

Table 1: Chemical Properties of Acetyl this compound

| Property | Value | Reference |

| Amino Acid Sequence | Ac-Lys-Asp-Val-Tyr | [1] |

| Molecular Formula | C26H39N5O9 | [2] |

| Molecular Weight | 565.62 g/mol | [2] |

| CAS Number | 757942-88-4 | [2] |

| Solubility | Soluble in water, insoluble in oil | [2] |

| Appearance | White powder |

Synthesis

The primary method for synthesizing Acetyl this compound is Solid-Phase Peptide Synthesis (SPPS), a technique that offers high efficiency and the potential for automation. The most common approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The synthesis proceeds from the C-terminus (Tyrosine) to the N-terminus (Lysine), followed by acetylation of the N-terminal amino group.

Biological Functions and Mechanism of Action

Acetyl this compound is a biomimetic peptide, meaning it is designed to mimic a naturally occurring biological molecule. Specifically, it emulates the activity of thymopoietin, a hormone produced by the thymus gland that plays a crucial role in the maturation of T-lymphocytes and overall immune function.[1] As the thymus gland atrophies with age, thymopoietin levels decline, contributing to age-related changes in the skin. Acetyl this compound compensates for this loss, exerting its effects primarily on skin cells.

The multifaceted functions of Acetyl this compound include:

-

Stimulation of Extracellular Matrix (ECM) Proteins: It significantly boosts the synthesis of key structural proteins in the dermis, including collagen and elastin.[1] This leads to improved skin firmness and elasticity.

-

Enhanced Skin Immune Defense: By mimicking thymopoietin, it is thought to stimulate the skin's immune defenses, helping to protect against environmental aggressors.

-

Improved Cellular Cohesion: It promotes the connection between cells and the extracellular matrix, which is vital for maintaining the structural integrity of the skin.

-

Regulation of Inflammatory Processes: It has demonstrated anti-inflammatory properties, which can be beneficial in various skin conditions.

-

Hair Growth Promotion: Some studies suggest it can contribute to hair regeneration by inhibiting the catagen (regression) phase of the hair cycle.

Signaling Pathways

The precise signaling pathways of Acetyl this compound are still under investigation, but current evidence points to two primary mechanisms:

-

Thymopoietin Mimicry and GM-CSF Stimulation: Acetyl this compound is believed to interact with receptors on keratinocytes, mimicking the action of thymopoietin. This interaction stimulates the production and release of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). GM-CSF, in turn, acts as a signaling molecule that promotes keratinocyte proliferation and the maturation of Langerhans cells, which are key immune cells in the epidermis.

References

An In-depth Technical Guide to the Mechanism of Action of Tetrapeptide-2 in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-2, a synthetic biomimetic peptide, has emerged as a significant agent in cosmetic and dermatological formulations for its anti-aging and skin-rejuvenating properties. This technical guide delineates the multifaceted mechanism of action of this compound at the cellular and molecular level within the skin. By mimicking the effects of the youth hormone thymopoietin, this compound stimulates a cascade of events that enhance the structural integrity and youthful function of the skin. This document provides a comprehensive overview of its interaction with key skin cells, its influence on the extracellular matrix, and the signaling pathways it modulates. Quantitative data from various in vitro studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The progressive loss of skin firmness and elasticity is a hallmark of the aging process, primarily driven by a decline in the structural integrity of the dermal-epidermal junction (DEJ) and the extracellular matrix (ECM). Key structural proteins such as collagen and elastin, which provide tensile strength and resilience, diminish with age. This compound, also known by the INCI name Acetyl this compound, is a four-amino-acid peptide (N-Acetyl-Lys-Asp-Val-Tyr) designed to counteract these degenerative changes.[1] It is purported to mimic the action of thymopoietin, a hormone secreted by the thymus gland that plays a crucial role in immune function and cell proliferation, both of which decline with age.[2] This guide will explore the core mechanisms through which this compound exerts its effects on skin cells, focusing on its role in promoting ECM synthesis, enhancing cellular cohesion, and modulating key signaling pathways.

Core Mechanisms of Action

The primary mechanism of action of this compound revolves around its ability to stimulate the regenerative capacity of the skin by targeting key cellular and extracellular components.

Stimulation of Extracellular Matrix (ECM) Protein Synthesis

This compound has been shown to significantly upregulate the production of essential ECM proteins, thereby improving skin firmness and elasticity.

-

Collagen Synthesis: Clinical data indicates that Acetyl this compound can increase the synthesis of type I collagen by 47.3%.[3] This is achieved by stimulating fibroblasts, the primary cells responsible for collagen production in the dermis.[4]

-

Elastin Synthesis and Assembly: The peptide enhances the production of elastin fibers by 21.7%.[3] Crucially, it also promotes the proper assembly and organization of functional elastin. This is mediated through the increased expression of two key proteins:

Enhancement of Cellular Cohesion and Dermal-Epidermal Junction Integrity

This compound strengthens the connection between the dermis and the epidermis, which is crucial for maintaining skin structure and preventing sagging.[5][6] It achieves this by upregulating the expression of genes involved in cellular cohesion through focal adhesions.[6] These genes include those encoding for:

-

Talin

-

Zyxin

-

Integrins

By reinforcing these connections, this compound improves the overall structural integrity of the skin.

Thymopoietin-Mimetic and Keratinocyte Stimulation

This compound is described as a biomimetic of the youth hormone thymopoietin.[2][7] As thymopoietin levels decline with age, its mimetic activity allows this compound to rejuvenate cellular functions. It acts on keratinocytes to:

-

Increase Cellular Growth: In-vitro studies have demonstrated a 51% increase in keratinocyte cellular growth in just 5 days.[2]

-

Enhance Keratin Production: The peptide has been shown to increase the production of keratin by 75%.[2]

-

Stimulate GM-CSF Production: this compound stimulates keratinocytes to produce Granulocyte Macrophage-Colony Stimulating Factor (GM-CSF).[2][8] GM-CSF, in turn, promotes keratinocyte renewal and the maturation of Langerhans cells, which are crucial for the skin's immune defense.[8]

Signaling Pathways

The effects of this compound are mediated through the modulation of specific signaling pathways within skin cells. While the complete pathways are still under investigation, the available data points to its influence on fibroblast and keratinocyte signaling to promote the expression of ECM proteins and cell adhesion molecules.

Caption: Signaling cascade initiated by this compound in skin cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of Acetyl this compound as reported in various studies.

Table 1: Effects of Acetyl this compound on Extracellular Matrix and Cellular Growth

| Parameter | Result | Duration of Study | Reference |

| Type I Collagen Increase | 47.3% | 56 days | [3] |

| Elastin Fibers Increase | 21.7% | 56 days | [3] |

| Cellular Growth (Keratinocytes) | 51% increase | 5 days | [2] |

| Keratin Production | 75% increase | Not Specified | [2] |

| Collagen Synthesis | Up to 30% increase | 4 weeks | [4] |

Table 2: Effects of Acetyl this compound on HaCaT Keratinocyte Stiffness and Gene Expression

| Concentration (µg/mL) | Change in Cell Stiffness | Relative mRNA Expression (ACTN1) | Relative mRNA Expression (ITGB4) | Relative mRNA Expression (COL17A1) | Reference |

| 0.5 | Increased | Not specified | Not specified | Significantly upregulated | [9] |

| 5.0 | Increased | Not specified | Not specified | Not specified | [9] |

| 50.0 | Increased | Significantly decreased | Significantly decreased | Significantly decreased | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

HaCaT Keratinocyte Cell Culture and Treatment

Caption: Experimental workflow for HaCaT cell culture and treatment.

Protocol:

-

Cell Culture: Immortalized human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Peptide Preparation: Acetyl this compound is dissolved in complete DMEM to achieve a range of concentrations from 0.05 to 50 µg/ml.

-

Cell Treatment: The culture medium is removed from the HaCaT cells, and the cells are exposed to the prepared peptide solutions. Control cells are treated with the culture medium alone.

-

Incubation: The treated plates are incubated for 48 hours for subsequent analysis of cell viability, gene expression, cell stiffness, and actin filament visualization.[9]

Cell Viability Assay (MTT Assay)

-

MTT Solution Preparation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is dissolved in DMEM at a concentration of 0.5 mg/ml.

-

Cell Treatment: Following the 48-hour treatment with Acetyl this compound, the medium is replaced with 100 µl/well of the MTT solution.

-

Incubation: The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator.

-

Formazan Solubilization: 100 µl/well of isopropanol is added to solubilize the formazan product, followed by shaking for 15 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

RNA Extraction: Total RNA is isolated from the treated and control HaCaT cells.

-

cDNA Synthesis: An equal amount of total RNA is reverse-transcribed into cDNA.

-

qPCR Reaction: The qPCR is performed using a reaction mixture containing SYBR Green, forward and reverse primers for the target genes (e.g., ACTN1, ITGB4, COL17A1) and reference genes, and the cDNA template.

-

Thermal Cycling: The reaction protocol consists of an initial denaturation step, followed by 45 cycles of denaturation, annealing, and elongation.

-

Data Analysis: The relative expression of each target gene is calculated using the ΔΔCt method, normalized to the geometric mean of the reference genes.

Atomic Force Microscopy (AFM) for Cell Stiffness

-

AFM Setup: An atomic force microscope combined with an inverted optical microscope is used. Silicon nitride cantilevers with a pyramidal tip are employed.

-

Cell Probing: Live HaCaT cells are probed after 48 hours of exposure to Acetyl this compound.

-

Indentation: The AFM tip indents the cell at a defined depth (e.g., 200 nm).

-

Force-Indentation Curve Acquisition: The applied force from the bending of the AFM cantilever is measured to generate a force-indentation curve.

-

Data Analysis: The curve is fitted to the Hertz model to quantitatively determine the cell stiffness (Young's modulus).

Immunofluorescence for Actin Filament Visualization

-

Cell Fixation: HaCaT cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Non-specific binding is blocked by incubating with 1% BSA in PBS for 30 minutes.

-

Phalloidin Staining: Cells are stained with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 546-phalloidin) diluted in the blocking buffer for 20-60 minutes at room temperature, protected from light.

-

Washing and Mounting: The coverslips are washed with PBS and mounted onto microscope slides using an antifade mounting medium.

-

Imaging: The stained cells are visualized using a fluorescence or confocal microscope to observe the actin cytoskeleton.

Conclusion

This compound demonstrates a robust and multi-pronged mechanism of action in skin cells, making it a compelling active ingredient for anti-aging and skin-firming formulations. Its ability to mimic the youth hormone thymopoietin allows it to stimulate keratinocyte proliferation and the skin's immune defenses. Furthermore, its profound impact on the synthesis and organization of key extracellular matrix proteins, including collagen and elastin, directly addresses the structural degradation associated with skin aging. The enhancement of cellular cohesion at the dermal-epidermal junction further contributes to its skin-lifting and firming effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in dermatology and cosmetic science. Further research into the specific upstream signaling cascades activated by this peptide will provide a more complete understanding of its molecular interactions and may unveil additional applications.

References

- 1. Atomic Force Microscopy for Live-Cell and Hydrogel Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring the Mechanical Properties of Living Cells Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Atomic force microscopy stiffness measurements [bio-protocol.org]

- 6. Measuring the mechanical properties of living cells using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell stiffness measurement by atomic force microscopy [bio-protocol.org]

- 9. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetyl Tetrapeptide-2: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-2 is a synthetic, biomimetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its remarkable anti-aging and skin-firming properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and multifaceted biological mechanisms of acetyl this compound. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and cosmetic science. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative data on its efficacy, and elucidates the signaling pathways it modulates through detailed diagrams.

Discovery and Overview

Acetyl this compound, with the amino acid sequence Ac-Lys-Asp-Val-Tyr-OH, is a synthetic peptide developed through research into the mechanisms of skin aging. It was designed as a biomimetic of the youth hormone thymopoietin, which is naturally produced by the thymus gland. The production of thymopoietin decreases with age, leading to a decline in the skin's immune defenses and regenerative capabilities. Acetyl this compound compensates for this loss by mimicking the action of thymopoietin, thereby stimulating the skin's immune system and promoting its regeneration. The addition of an acetyl group to the N-terminus of the peptide enhances its stability and facilitates its penetration into the skin.

Chemical Synthesis

The synthesis of acetyl this compound can be achieved through both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS), with SPPS being the more common method due to its efficiency and potential for automation.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant method for the solid-phase synthesis of acetyl this compound. This process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis of Acetyl this compound

-

Resin Selection and Preparation: A Rink Amide resin is typically used to obtain a C-terminal amide upon cleavage, or a Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

-

First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is attached to the swelled resin. This is achieved by activating the carboxylic acid of the amino acid and reacting it with the functional groups on the resin.

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a 20% solution of piperidine in DMF for 15-30 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Lys(Boc)-OH in sequence) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours to form the peptide bond. The resin is washed with DMF to remove excess reagents.

-

-

N-terminal Acetylation: After the final amino acid (Fmoc-Lys(Boc)-OH) has been coupled and deprotected, the N-terminus is acetylated using a solution of acetic anhydride and a base like DIPEA in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu, OtBu, Boc) are simultaneously removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/water). The reaction proceeds for 2-3 hours at room temperature.

-

Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether. The precipitate is then collected, washed, and dried. Final purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Caption: Solid-Phase Synthesis Workflow for Acetyl this compound.

Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase synthesis involves the preparation of peptide fragments with protected N-terminals or side chains, which are then condensed to form the full tetrapeptide.

Experimental Protocol: Liquid-Phase Synthesis of Acetyl this compound

This method involves the synthesis of two dipeptide fragments, Ac-D-Lys(Boc)-Asp(OtBu)-OH and H-Val-m-Tyr-OMe, followed by their condensation and subsequent deprotection.

-

Fragment 1 Synthesis (Ac-D-Lys(Boc)-Asp(OtBu)-OH):

-

Acetylation of D-Lys(Boc)-OH: H-D-Lys(Boc)-OH is acetylated using acetic anhydride in the presence of a base like N,N'-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. The product, Ac-D-Lys(Boc)-OH, is purified.

-

Coupling with H-Asp(OtBu)-OH: The acetylated lysine is then coupled with H-Asp(OtBu)-OH using coupling agents like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature for 4-6 hours.

-

-

Fragment 2 Synthesis (H-Val-m-Tyr-OMe): This dipeptide is synthesized using standard liquid-phase peptide coupling techniques.

-

Fragment Condensation: The two fragments, Ac-D-Lys(Boc)-Asp(OtBu)-OH and H-Val-m-Tyr-OMe, are condensed. The carboxylic acid of Fragment 1 is activated with NHS and DCC in tetrahydrofuran. The resulting activated ester is then reacted with Fragment 2 in the presence of DIPEA for 10-12 hours at room temperature.

-

Transesterification: The methyl ester is converted to a C-terminal amide.

-

Deprotection: The protecting groups (Boc and OtBu) are removed using a solution of trifluoroacetic acid and water (e.g., 9:1 v/v) for 2 hours at room temperature.

-

Purification: The crude product is purified by precipitation with diethyl ether followed by RP-HPLC to yield the pure acetyl this compound.

Mechanism of Action

Acetyl this compound exerts its biological effects through a multi-target mechanism, primarily by mimicking the youth hormone thymopoietin. This biomimetic activity leads to the stimulation of the skin's immune defenses and regenerative processes.

Stimulation of Extracellular Matrix (ECM) Components

Acetyl this compound has been shown to significantly increase the production of key components of the extracellular matrix, which are crucial for maintaining the skin's structural integrity and elasticity. It upregulates the expression of genes involved in the synthesis of collagen and elastin. Specifically, it enhances the production of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), two proteins essential for the proper assembly and function of elastic fibers. It also stimulates the synthesis of type I collagen.

Enhancement of Cellular Cohesion

The peptide reinforces the connection between the dermis and the epidermis by upregulating the expression of genes involved in focal adhesions, such as talin, zyxin, and integrins. This improved cellular cohesion contributes to firmer skin and a reduction in sagging.

Immunomodulatory and Regenerative Effects

By mimicking thymopoietin, acetyl this compound stimulates keratinocytes to produce Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). GM-CSF is a cytokine that promotes the renewal of keratinocytes and the maturation of Langerhans cells, which are key components of the skin's immune system. This leads to a strengthened skin barrier and enhanced regenerative capacity.

The Molecular Mechanisms of Tetrapeptide-2: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-2, a synthetic four-amino-acid peptide (Ac-Lys-Asp-Val-Tyr), has emerged as a significant bioactive compound in the field of dermatology and regenerative medicine.[1][2][3][4][5][6] By mimicking the effects of the endogenous hormone thymopoietin, it plays a crucial role in stimulating the skin's immune defenses and promoting cellular regeneration.[1][2][6][7][8] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, presenting quantitative data from key studies and detailed experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in understanding and harnessing the therapeutic potential of this peptide.

Core Signaling Pathways of this compound

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered around the stimulation of the extracellular matrix (ECM) and enhancement of cellular cohesion.[1][2] Its activity is largely attributed to its ability to compensate for the age-related decline in thymic factors. The core signaling pathways are detailed below.

Upregulation of Extracellular Matrix Proteins

This compound directly stimulates the synthesis of key structural proteins within the dermis, leading to improved skin firmness and elasticity.[1][2][7][9][10] This is achieved through the activation of specific glycoproteins and the increased expression of collagen and elastin genes.

A key pathway involves the upregulation of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1).[3][4][7] FBLN5 is a critical scaffold protein for elastic fiber assembly, while LOXL1 is an enzyme essential for the cross-linking of elastin and collagen. The coordinated action of these two proteins is fundamental for the formation of functional elastic fibers. By stimulating their expression, this compound enhances the structural integrity of the skin.

Furthermore, this compound has been shown to increase the production of Type I collagen, the most abundant collagen in the skin, which is crucial for providing tensile strength.[1][2][3][7][9]

Enhancement of Cellular Cohesion

In addition to bolstering the ECM, this compound improves the connection between cells and the surrounding matrix. This is accomplished by upregulating genes involved in the formation of focal adhesions, which are multi-protein structures that link the actin cytoskeleton of a cell to the ECM. Key genes in this pathway include those encoding for talin, zyxin, and integrins.[3] By strengthening these connections, this compound improves overall skin firmness and reduces sagging.

Stimulation of Skin Regeneration

This compound promotes the regeneration of the epidermis by stimulating the proliferation of keratinocytes.[1][2][7][11] This action is mediated by the induction of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[7] GM-CSF is a cytokine that not only promotes the growth and differentiation of keratinocytes but also plays a role in enhancing the skin's immune defense by maturing Langerhans cells.[7] This regenerative capacity contributes to a stronger skin barrier and a healthier overall appearance.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various in-vitro studies.

Table 1: Effect of this compound on Cellular Growth and Protein Production

| Parameter | Test System | This compound Concentration | Incubation Time | Result | Reference |

| Cellular Growth (Keratinocyte Density) | In-vitro cell culture | Not Specified | 5 days | 51% increase | [8] |

| Keratin Production | In-vitro cell culture | Not Specified | Not Specified | 75% increase | [8] |

| Keratohyalin Production | In-vitro cell culture | Not Specified | Not Specified | 28% increase | [8] |

| Stiffness of HaCaT cells | In-vitro cell culture | 0.5-50 µg/mL | 48 hours | Increased stiffness | [9][12] |

Table 2: Effect of this compound on Gene Expression in HaCaT Cells

| Gene | This compound Concentration | Incubation Time | Result | Reference |

| ACTN1 | 50 µg/mL | 48 hours | Significantly decreased mRNA expression | [9][12] |

| ITGB4 | 50 µg/mL | 48 hours | Significantly decreased mRNA expression | [9][12] |

| COL17A1 | 50 µg/mL | 48 hours | Significantly decreased mRNA expression | [9][12] |

| COL17A1 | 0.5 µg/mL | 48 hours | Significantly upregulated mRNA expression | [9][12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Culture and Treatment

-

Cell Line: Human keratinocytes (e.g., HaCaT cells) are commonly used.

-

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) to prepare a stock solution. The cells are treated with various concentrations of the peptide (e.g., 0.5, 5, 50 µg/mL) for a specified duration (e.g., 48 hours). Control cells are treated with the vehicle alone.

Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure changes in gene expression.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (e.g., ACTN1, ITGB4, COL17A1) and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene.

Immunofluorescence

This method is used to visualize the expression and localization of specific proteins within the cells.

-

Cell Seeding: Cells are grown on glass coverslips.

-

Treatment: Cells are treated with this compound as described above.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the protein of interest (e.g., anti-collagen I).

-

Secondary Antibody Incubation: Cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: The cell nuclei are stained with a DNA-binding dye (e.g., DAPI), and the coverslips are mounted on microscope slides.

-

Imaging: The cells are visualized using a fluorescence microscope.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for skin aging and regeneration. Its well-defined mechanisms of action, centered on ECM enhancement, improved cellular cohesion, and stimulation of regenerative pathways, provide a strong scientific basis for its application in dermatology and cosmetic science. The quantitative data and experimental protocols presented in this guide offer a framework for further research and development in this area.

Future studies should focus on elucidating the upstream receptors and intracellular signaling cascades that are directly activated by this compound. A more comprehensive understanding of its dose-dependent effects and long-term efficacy in in-vivo models will be crucial for optimizing its therapeutic applications. Furthermore, investigating the synergistic effects of this compound with other bioactive compounds could lead to the development of more potent and targeted anti-aging therapies.

References

- 1. uk.typology.com [uk.typology.com]

- 2. us.typology.com [us.typology.com]

- 3. experchem.com [experchem.com]

- 4. Acetyl this compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]

- 5. enbacci.com [enbacci.com]

- 6. Acetyl this compound (Explained + Products) [incidecoder.com]

- 7. Acetyl this compound Research Grade|RUO| [benchchem.com]

- 8. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sincereskincare.com [sincereskincare.com]

- 11. nbinno.com [nbinno.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

In Vitro Effects of Acetyl Tetrapeptide-2 on Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-2, a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr-OH, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetology for its potential anti-aging and skin regenerative properties. This technical guide provides an in-depth overview of the in vitro studies of Acetyl this compound on keratinocytes, the primary cells constituting the epidermis. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and skin care formulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of Acetyl this compound on keratinocytes.

Table 1: Effect of Acetyl this compound on Keratinocyte Proliferation and Protein Production

| Parameter | Treatment | Result | Reference |

| Cellular Growth (Keratinocyte Density) | Acetyl this compound | 51% increase in 5 days | |

| GM-CSF Production | Acetyl this compound | 450% increase |

Table 2: Effect of Acetyl this compound on Gene Expression in HaCaT Keratinocytes

| Gene | Peptide Concentration (µg/mL) | Regulation | Reference |

| ACTN1 | 50 | Down-regulated | |

| ITGB4 | 50 | Down-regulated | |

| COL17A1 | 50 | Down-regulated | |

| COL17A1 | 0.5 | Up-regulated |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effects of Acetyl this compound on keratinocytes.

HaCaT Keratinocyte Cell Culture

The immortalized human keratinocyte cell line, HaCaT, is a common model for in vitro dermatological studies.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging:

-

When cells reach 70-80% confluency, aspirate the culture medium.

-

Wash the cell monolayer with a sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed the cells into new culture flasks at a subcultivation ratio of 1:3 to 1:5.

-

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Procedure:

-

Seed HaCaT cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of Acetyl this compound (e.g., 0.05 to 50 µg/ml) for a specified period (e.g., 48 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Gene Expression Analysis (Quantitative Real-Time PCR)

Quantitative Real-Time PCR (qPCR) is used to measure the expression levels of specific genes of interest.

-

Procedure:

-

Culture HaCaT cells and treat with Acetyl this compound as described above.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for target genes (e.g., COL1A1, ELN, FBLN5, LOXL1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

Protein Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of secreted proteins, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), in the cell culture supernatant.

-

Procedure:

-

Culture HaCaT cells and treat with Acetyl this compound.

-

Collect the cell culture supernatant at desired time points.

-

Perform a sandwich ELISA using a commercial kit specific for human GM-CSF.

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that will be converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of GM-CSF based on the standard curve.

-

Signaling Pathways and Mechanisms of Action

Acetyl this compound exerts its effects on keratinocytes through various mechanisms, including the stimulation of extracellular matrix proteins and the modulation of inflammatory responses.

Stimulation of Extracellular Matrix (ECM) Components

Acetyl this compound has been shown to enhance the production of key components of the extracellular matrix, which are crucial for skin firmness and elasticity. It induces the synthesis of Collagen I and elastin and upregulates the expression of genes involved in the organization of elastic fibers, such as Fibulin 5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1).

Modulation of Inflammatory and Immune Responses

Acetyl this compound can also modulate the inflammatory environment of the skin. It has been shown to decrease the expression of the pro-inflammatory cytokine TNF-alpha. Additionally, it stimulates the production of GM-CSF by keratinocytes, a cytokine involved in skin regeneration and immune defense.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow for investigating the effects of Acetyl this compound on keratinocytes.

Tetrapeptide-2: A Technical Review of its Mechanism and Clinical Efficacy in Skin Rejuvenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-2, a synthetic four-amino-acid peptide, has emerged as a promising agent in the field of dermatology and cosmetology for its purported anti-aging and skin-firming properties. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its molecular mechanism of action, and a summary of quantitative data from key in-vitro and in-vivo studies. Detailed experimental protocols are provided for the cited studies to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and concise understanding of the peptide's biological activity and the methodologies used to evaluate its efficacy.

Introduction

Skin aging is a complex biological process characterized by a progressive loss of structural integrity and physiological function. A key factor in this process is the decline in the quantity and quality of extracellular matrix (ECM) components, particularly collagen and elastin, leading to the formation of wrinkles and sagging skin. This compound, also commercially known as Uplevity™, is a biomimetic peptide designed to counteract these effects by targeting key molecular pathways involved in ECM homeostasis and cellular cohesion. This document serves as an in-depth resource for researchers and professionals in the field, summarizing the current state of knowledge on this compound.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism that primarily involves the stimulation of key structural proteins in the skin and the enhancement of cellular adhesion.

Stimulation of Extracellular Matrix Synthesis

This compound has been shown to significantly upregulate the synthesis of crucial ECM components:

-

Collagen Type I: As the most abundant collagen in the skin, Type I collagen provides tensile strength and is fundamental to the skin's structural integrity. This compound promotes the synthesis of this protein, helping to reinforce the dermal structure.

-

Functional Elastin: Elastin is responsible for the skin's elasticity and resilience. This compound stimulates the production of functional elastin, which is essential for maintaining the skin's ability to recoil after stretching.

Upregulation of Genes Involved in Elastic Fiber Organization

The proper assembly of elastic fibers is critical for their function. This compound has been demonstrated to upregulate the expression of genes encoding for proteins essential in this process:

-

Fibulin-5 (FBLN5): This protein is crucial for the assembly of elastin fibers.

-

Lysyl Oxidase-Like 1 (LOXL1): This enzyme is involved in the cross-linking of elastin, a vital step for the formation of mature and functional elastic fibers.

Enhancement of Cellular Cohesion

This compound strengthens the connection between cells and the extracellular matrix by influencing focal adhesions (FAs). FAs are multiprotein complexes that connect the actin cytoskeleton to the ECM. The peptide upregulates the expression of key FA proteins, including:

-

Talin

-

Zyxin

-

Integrins

By enhancing cellular cohesion, this compound improves the overall structural integrity and firmness of the skin.

Other Potential Mechanisms

Some studies suggest that this compound may also exhibit other biological activities, including:

-

Inhibition of Metalloproteinases (MMPs): MMPs are enzymes that degrade ECM proteins. By inhibiting their activity, this compound may help to preserve the existing collagen and elastin.

-

Mimicking Thymopoietin: This action suggests a potential role in modulating the skin's immune response and stimulating keratinocyte proliferation.[1]

-

Inhibition of Tyrosinase: This may contribute to a reduction in hyperpigmentation.

-

Reduction of TNF-alpha Expression: This suggests potential anti-inflammatory effects.[1]

Signaling Pathway

The proposed signaling pathway for this compound's action on skin cells involves the upregulation of key genes and proteins that lead to enhanced ECM production and cellular adhesion.

Caption: Signaling pathway of this compound in skin cells.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.

In-Vivo Studies

| Study Parameter | Treatment | Duration | Results | Reference |

| Skin Deformation | 2% Uplevity™ peptide solution, twice daily | 56 days | 25.2% decrease in maximal skin deformation | [2][3] |

| Skin Elasticity | 2% Uplevity™ peptide solution, twice daily | 56 days | 16% increase in general skin elasticity | [2][3] |

| Skin Flaccidity | 2% Uplevity™ peptide solution, twice daily | 55 days | 9.5% decrease in indentation23.2% decrease in area | [4] |

| Facial Contour | 2% Uplevity™ peptide solution, twice daily | 56 days | 0.13 cm decrease in sagging | [2][3] |

| Self-Assessment | 2% Uplevity™ peptide solution, twice daily | 56 days | 95% noticed more toned skin90% reported a firming effect | [2] |

In-Vitro Studies

| Cell Line | Treatment | Duration | Key Findings | Reference |

| HaCaT Keratinocytes | Acetyl this compound (0.5-50 µg/mL) | 48 hours | Increased cell stiffness | [5][6][7][8] |

| HaCaT Keratinocytes | Acetyl this compound (0.5 µg/mL) | 48 hours | Significantly upregulated COL17A1 mRNA expression | [7] |

| HaCaT Keratinocytes | Acetyl this compound (50 µg/mL) | 48 hours | Significantly decreased ACTN1, ITGB4, and COL17A1 mRNA expression | [7] |

| Human Fibroblasts | Not specified | Not specified | Induces synthesis of elastin and collagen I | [9] |

| Double-transfected human epithelial FBLN5/LOXL1-reporter cells | Uplevity™ peptide | 16-24 hours | Activation of FBLN5 and LOXL1 promoters | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

In-Vitro Study: Effect of Acetyl this compound on HaCaT Keratinocytes[7][10]

-

Cell Line and Culture: Immortalized human keratinocytes (HaCaT) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with necessary growth factors.

-

Peptide Treatment: Acetyl this compound was dissolved in a solution of water and caprylyl glycol or butylene glycol. The peptide solution was then added to the complete DMEM medium to achieve final concentrations ranging from 0.05 to 50 µg/ml. HaCaT cells were exposed to these peptide solutions for 48 hours at 37°C and 5% CO₂. Control cells were incubated with the culture medium alone.

-

Cell Viability Assay (MTT): Cell viability was assessed using the MTT assay. After the 48-hour treatment, the medium was replaced with a 0.5 mg/ml MTT solution in DMEM and incubated for 2 hours. The resulting formazan product was solubilized with isopropanol, and the absorbance was measured.

-

Gene Expression Analysis (RT-qPCR): Total cellular RNA was extracted using a commercial kit. cDNA was synthesized from the isolated RNA. Real-time quantitative PCR (RT-qPCR) was performed to quantify the mRNA expression levels of ACTN1 (Alpha-actinin-1), ITGB4 (Integrin beta-4), and COL17A1 (Collagen type XVII alpha 1).

-

Cell Stiffness Measurement (Atomic Force Microscopy - AFM): The stiffness of the HaCaT cells was measured using an Atomic Force Microscope after 48 hours of exposure to the peptide. Measurements were carried out at an indentation depth of 200 nm.

In-Vivo Study: Evaluation of Skin Firmness and Elasticity[2][3][4][5][6]

-

Study Population: The studies involved female volunteers aged between 40 and 60 years with visible signs of skin sagging and loss of elasticity.

-

Treatment Protocol: Participants applied a cream containing a 2% Uplevity™ peptide solution to their face twice daily for a period of 55 or 56 days.

-

Measurement of Skin Mechanical Properties (Ballistometry): The mechanical properties of the skin were measured using a ballistometer. This technique analyzes the interaction between an impacting mass and the skin surface. The induced vibrational movements are converted into electrical signals, and parameters such as indentation (mm) and area (mm²) are studied to assess skin flaccidity.

-

Measurement of Skin Deformation and Elasticity: Specific instruments were used to measure the maximal deformation of the skin under a defined force and its ability to return to its original state, providing a measure of general elasticity.

-

Facial Contour Measurement: The sagging of the facial contour was quantified by measuring the vertical displacement of specific facial landmarks.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in-vitro study evaluating the effects of this compound on skin cells.

Caption: A generalized workflow for in-vitro evaluation of this compound.

Conclusion

The available literature strongly suggests that this compound is a bioactive peptide with significant potential for improving skin firmness and elasticity. Its mechanism of action, centered on the stimulation of collagen and elastin synthesis and the enhancement of cellular cohesion, is well-supported by in-vitro data. Furthermore, in-vivo studies have demonstrated its clinical efficacy in reducing the visible signs of skin aging. The detailed experimental protocols provided in this guide offer a foundation for future research to further elucidate its mechanisms and explore its full therapeutic potential in dermatology and cosmetic science. Further studies focusing on long-term effects and optimal formulation strategies are warranted.

References

- 1. uk.typology.com [uk.typology.com]

- 2. gcimagazine.com [gcimagazine.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. smarterskincare.co.uk [smarterskincare.co.uk]

- 5. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. experchem.com [experchem.com]

The Role of Tetrapeptide-2 in Extracellular Matrix Synthesis: A Technical Guide

Abstract: The extracellular matrix (ECM) provides the essential structural and biochemical support to surrounding cells. Its degradation, particularly of collagen and elastin fibers, is a hallmark of skin aging. Tetrapeptide-2, a synthetic, biomimetic peptide, has emerged as a significant modulator of ECM homeostasis. This technical guide provides an in-depth analysis of the mechanisms through which this compound stimulates the synthesis of key ECM components, enhances cellular cohesion, and promotes a more youthful skin structure. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows for researchers, scientists, and drug development professionals.

Introduction to the Extracellular Matrix and this compound

The skin's connective tissue is primarily composed of the extracellular matrix (ECM), a complex network of fibrous proteins, glycoproteins, and glycoconjugates.[1] The principal structural components, collagen and elastin, confer tensile strength and elasticity, respectively.[1] With aging, the synthesis of these proteins declines, while enzymatic degradation increases, leading to visible signs such as wrinkles and sagging.[1][2]

This compound (Sequence: Ac-Lys-Asp-Val-Tyr) is a biomimetic peptide designed to counteract these degenerative processes.[3] It functions as a signal peptide, stimulating cellular processes that enhance the production and organization of the ECM.[4][5] By mimicking the action of the youth hormone thymopoietin, this compound helps revive compromised skin cells, causing them to function in a more youthful manner.[6][7] Its primary role is to fight skin sagginess by improving the synthesis of collagen and elastin and enhancing the cohesion between cells and the ECM.[3][8]

Mechanism of Action

This compound exerts its effects on the ECM through a multi-pronged approach, targeting gene expression, protein synthesis, and cellular adhesion.

Stimulation of Collagen and Elastin Synthesis

This compound directly upregulates the synthesis of essential ECM proteins. It has been shown to increase the gene expression of Type I collagen, the most abundant collagen in the skin.[4][9] Furthermore, it promotes the production of functional elastin.[10] This is achieved not just by stimulating elastin synthesis, but also by upregulating key proteins involved in the proper assembly of elastic fibers:

-

Fibulin-5 (FBLN5): A crucial glycoprotein for organizing elastin fibers.[3][6][8]

-

Lysyl Oxidase-Like 1 (LOXL1): An enzyme essential for cross-linking elastin molecules into functional fibers.[3][6][8]

By orchestrating both the synthesis and assembly of these fibers, this compound helps to reorganize the ECM's structural network.[3]

Enhancement of Cellular Cohesion

A critical aspect of skin firmness is the robust connection between cells and the surrounding ECM. This connection is mediated by focal adhesions. This compound has been found to upregulate the expression of genes involved in these cellular adhesion processes, including talin, zyxin, and integrins.[4] This improved cohesion contributes significantly to the skin's structural integrity and firmness.[3][8]

Biomimetic Activity and Keratinocyte Stimulation

This compound is also known as a biomimetic of thymopoietin, a hormone that declines with age.[1][6][7] It acts on keratinocytes, inducing them to produce Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][6][11] This cytokine, in turn, stimulates the renewal of keratinocytes and the maturation of Langerhans cells, which boosts the skin's immune defenses and helps regenerate the epidermis.[1][11]

Quantitative Data on Efficacy

The effects of this compound on ECM components and skin properties have been quantified in several studies. The data highlights its potency in stimulating cellular activity and improving skin biomechanics.

In Vitro and Clinical Study Results

| Parameter | Result | Study Type | Duration | Reference |

| Type I Collagen Production | ▲ 47.3% increase | Clinical | 56 days | [8] |

| Elastin Fiber Production | ▲ 21.7% increase | Clinical | 56 days | [8] |

| Keratinocyte Density | ▲ 51% increase | In Vitro | 5 days | [7] |

| Keratin Production | ▲ 75% increase | In Vitro | 5 days | [7] |

| HaCaT Cell Stiffness | ▲ Significant increase | In Vitro | 48 hours | [12][13] |

| Visual Skin Elasticity | ▲ 16% increase | Clinical | 56 days | [8] |

Signaling Pathways

The mechanism of this compound involves an "outside-in" signaling cascade that translates an external stimulus into an intracellular response, ultimately altering gene expression related to the ECM. The peptide interacts with cellular components, initiating pathways that lead to the transcription of target genes.

Experimental Methodologies

To assess the efficacy of this compound, standardized in vitro protocols are employed. Below are representative methodologies for key experiments.

In Vitro Analysis of ECM Gene Expression in Human Dermal Fibroblasts

This protocol outlines the steps to quantify the effect of this compound on the gene expression of ECM components in primary human dermal fibroblasts.

Detailed Protocol:

-

Cell Culture: Primary Human Dermal Fibroblasts (HDFs) are seeded in 6-well plates and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C and 5% CO₂ until they reach approximately 80% confluency.

-

Treatment: The culture medium is replaced with a serum-free medium for 24 hours to synchronize the cells. Subsequently, cells are treated with varying concentrations of Acetyl this compound (e.g., 0.5, 5, and 50 µg/mL) or a vehicle control.

-

Incubation: Cells are incubated for 48 hours to allow for changes in gene expression.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system. Reactions are set up with SYBR Green master mix, cDNA template, and specific primers for target genes (e.g., COL1A1, ELN, FBLN5, LOXL1) and a reference housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of target genes is normalized to the housekeeping gene and calculated using the comparative Ct (ΔΔCt) method. Results are expressed as fold change relative to the vehicle control.

Cell Stiffness Measurement via Atomic Force Microscopy (AFM)

This protocol describes the measurement of cellular biomechanics, specifically the stiffness (Young's Modulus) of keratinocytes, after treatment with this compound.[13]

Detailed Protocol:

-

Cell Culture: Immortalized human keratinocytes (HaCaT) are cultured on sterile glass-bottom dishes suitable for AFM analysis.[13]

-

Treatment: Cells are treated with Acetyl this compound at various concentrations for 48 hours.[13] A control group is maintained with the vehicle solution.

-

AFM Measurement: Prior to measurement, the culture medium is replaced with a CO₂-independent buffer to maintain physiological conditions. An AFM is used to perform nano-indentation measurements. A cantilever with a spherical tip is brought into contact with the surface of a single cell.

-

Data Acquisition: Force-distance curves are recorded as the cantilever indents the cell surface at a controlled speed and force. Multiple measurements are taken from different cells in each treatment group.

-

Analysis: The Young's modulus, representing the cell's stiffness, is calculated by fitting the approach portion of the force-distance curve to the Hertz mechanical model.

-

Statistical Comparison: The average Young's modulus for the treated groups is compared to the control group to determine if this compound induced a statistically significant change in cell stiffness.

Conclusion

This compound is a potent, multi-functional peptide that effectively enhances the synthesis and organization of the extracellular matrix. By upregulating the expression of Type I collagen and the machinery for functional elastin assembly (FBLN5, LOXL1), it directly addresses the depletion of structural proteins in aging skin.[4][8] Its ability to improve cell-ECM cohesion via focal adhesion proteins further contributes to dermal integrity.[4] The comprehensive data from in vitro and clinical studies provides strong evidence for its efficacy. For researchers and developers in the fields of dermatology and cosmetology, this compound represents a well-validated molecule for formulations aimed at restoring skin firmness, elasticity, and overall structural health.

References

- 1. The mechanism and function of acetyl this compound in human skin - Creative Peptides [creative-peptides.com]

- 2. us.typology.com [us.typology.com]

- 3. Acetyl this compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]

- 4. experchem.com [experchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Acetyl this compound Research Grade|RUO| [benchchem.com]

- 7. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]

- 8. skintellect.com.au [skintellect.com.au]

- 9. Acetyl this compound - Creative Enzymes [creative-enzymes.com]

- 10. sincereskincare.com [sincereskincare.com]

- 11. Acetyl tetrapeptide: A multifunctional biomimetic peptide - Creative Peptides [creative-peptides.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of Tetrapeptide-2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular targets of Acetyl Tetrapeptide-2, a synthetic peptide with significant applications in dermatology and potential for broader therapeutic use. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details experimental methodologies for target identification, and presents key data in a structured format to facilitate further investigation into its mechanism of action.

Introduction to Acetyl this compound

Acetyl this compound is a biomimetic peptide derived from the thymic hormone thymopoietin. Its sequence, Ac-Lys-Asp-Val-Tyr, is designed to mimic the biological activity of thymopoietin, which is known to play a role in immune modulation and tissue regeneration. The N-terminal acetylation of the peptide enhances its stability and bioavailability. Primarily utilized in cosmetic formulations for its anti-aging and skin-firming properties, Acetyl this compound is understood to stimulate the production of extracellular matrix (ECM) proteins and improve cellular cohesion.

Identifying the Primary Protein Target

While direct binding studies on Acetyl this compound are not extensively published, its design as a thymopoietin mimetic provides a strong basis for identifying its primary protein target. Research on thymopoietin has revealed its interaction with specific cell surface receptors, suggesting a similar mechanism for Acetyl this compound.

The Nicotinic Acetylcholine Receptor (nAChR) as a Putative Target

Studies have demonstrated that thymopoietin binds with high affinity to the nicotinic acetylcholine receptor (nAChR), specifically at the α-bungarotoxin (α-BGT) binding site. This interaction suggests that the nAChR is a likely primary target for Acetyl this compound. The binding of thymopoietin to nAChRs has been shown to modulate intracellular signaling, including the elevation of cyclic GMP (cGMP) in T-lymphocytes. It is hypothesized that Acetyl this compound elicits its biological effects through a similar receptor-mediated mechanism.

Quantitative Data on Thymopoietin-Receptor Interactions

The following table summarizes the available quantitative data for the interaction of thymopoietin with its putative receptor. It is important to note that this data is for the parent hormone, and equivalent studies on Acetyl this compound are required for direct confirmation.

| Ligand | Receptor/Binding Site | Cell/Tissue Type | Binding Affinity (Kd/IC50) | Reference |

| Thymopoietin | Nicotinic α-bungarotoxin (α-BGT) receptor | Neuronal membranes | Kd = 8 nM | [1] |

| Thymopoietin | Nicotinic α-bungarotoxin (α-BGT) receptor | C2 muscle cells | IC50 = 1.1 nM | [2] |

| Thymopoietin | Acetylcholine receptor | Torpedo californica electric organ | Ka ≈ 2.5 x 10⁹ M⁻¹ | [3] |

Downstream Signaling Pathways

The interaction of Acetyl this compound with its putative target initiates a cascade of intracellular events that ultimately lead to its observed physiological effects. The key downstream pathways and modulated proteins are outlined below.

Extracellular Matrix (ECM) Protein Synthesis

A primary outcome of Acetyl this compound activity is the increased expression of key ECM components, which contributes to improved skin firmness and elasticity.[4][5] This is achieved through the upregulation of genes encoding for:

-

Type I Collagen : A major structural protein in the dermis.

-

Elastin : A protein that provides elasticity to the skin.

-

Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1) : Glycoproteins essential for the proper assembly of elastic fibers.[6][7]

Cell-Matrix Adhesion and Focal Adhesion Signaling

Acetyl this compound enhances the cohesion between cells and the extracellular matrix by upregulating genes involved in focal adhesions.[7] This includes proteins such as:

-

Talin

-

Zyxin

-

Integrins

The modulation of these proteins likely involves the activation of Focal Adhesion Kinase (FAK) , a key regulator of cell adhesion and migration.

Cytokine Modulation

Acetyl this compound has also been shown to influence the production of cytokines, indicating a role in modulating the skin's immune response.

-

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) : Production of GM-CSF by keratinocytes is stimulated by Acetyl this compound, which in turn promotes keratinocyte renewal and Langerhans cell maturation.[6]

-

Tumor Necrosis Factor-alpha (TNF-α) : The expression of this pro-inflammatory and pro-apoptotic factor is decreased by Acetyl this compound.[8]

The following diagram illustrates the proposed signaling pathway for Acetyl this compound.

Experimental Protocols for Target Identification and Validation

To definitively identify and characterize the protein targets of Acetyl this compound, a series of robust experimental approaches are required. The following protocols provide a framework for such investigations.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method is designed to isolate binding partners of Acetyl this compound from a complex protein mixture, such as a cell lysate.

Methodology:

-

Ligand Immobilization:

-

Synthesize a biotinylated version of Acetyl this compound.

-

Immobilize the biotinylated peptide onto streptavidin-coated agarose or magnetic beads.

-

-

Protein Extraction:

-

Prepare a cell lysate from a relevant cell line (e.g., human dermal fibroblasts or keratinocytes) using a non-denaturing lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the peptide-immobilized beads to allow for binding.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise the protein bands of interest and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

The following diagram illustrates the experimental workflow for AC-MS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of interactions between a ligand and an analyte in real-time.

Methodology:

-

Chip Preparation:

-

Immobilize a purified candidate target protein (e.g., recombinant nAChR subunit) onto a sensor chip surface.

-

-

Binding Analysis:

-

Inject a series of concentrations of Acetyl this compound over the sensor chip surface.

-

Measure the change in the refractive index at the surface as the peptide binds to the immobilized protein. This change is proportional to the mass of bound peptide and is recorded as a response unit (RU).

-

-

Data Analysis:

-

Generate sensorgrams by plotting the RU versus time.

-

Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Gene Expression Analysis

To validate the downstream effects of Acetyl this compound on cellular signaling, gene expression analysis can be performed using microarray or RNA-sequencing.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human dermal fibroblasts) to sub-confluency.

-

Treat the cells with Acetyl this compound at various concentrations and for different time points. Include an untreated control group.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a suitable kit.

-

Assess the quality and quantity of the extracted RNA.

-

-

Microarray or RNA-Sequencing:

-

For microarray, label the RNA and hybridize it to a gene expression microarray chip.

-

For RNA-sequencing, prepare a cDNA library and sequence it using a next-generation sequencing platform.

-

-

Data Analysis:

-

Analyze the raw data to identify differentially expressed genes between the treated and control groups.

-

Perform pathway analysis to identify the biological processes and signaling pathways that are significantly affected by Acetyl this compound treatment.

-

Conclusion

The available evidence strongly suggests that Acetyl this compound, as a biomimetic of thymopoietin, likely exerts its biological effects through interaction with the nicotinic acetylcholine receptor. This interaction initiates a signaling cascade that leads to the modulation of gene expression, resulting in increased production of extracellular matrix proteins, enhanced cell-matrix adhesion, and regulation of cytokine release. While direct quantitative binding data for Acetyl this compound is currently lacking, the experimental protocols outlined in this guide provide a clear path for the definitive identification and validation of its molecular targets. Further research in this area will not only solidify our understanding of this peptide's mechanism of action but also pave the way for the development of novel therapeutics targeting these pathways.

References

- 1. pnas.org [pnas.org]

- 2. Thymopoietin, a potent antagonist at nicotinic receptors in C2 muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of thymopoietin to the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein-Peptide Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 5. Peptide analogs of thymopentin distinguish distinct thymopoietin receptor specificities on two human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]

- 7. Leveraging machine learning models for peptide–protein interaction prediction - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00208J [pubs.rsc.org]

- 8. lifetein.com [lifetein.com]

Homologs of the Guanylin Peptide Family Across Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the homologs of the guanylin peptide family, with a focus on guanylin and uroguanylin, across various species. Initially referenced as "Tetrapeptide-2" in the query, our investigation clarifies that the core interest lies in the endogenous peptides that regulate intestinal and renal function through the guanylate cyclase C (GC-C) receptor. This document details their biological functions, signaling pathways, comparative quantitative data, and the experimental protocols used for their study.

The Guanylin Peptide Family: Guanylin and Uroguanylin

Guanylin and uroguanylin are small, homologous peptides that play a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys.[1] They are the endogenous ligands for the membrane-bound receptor guanylate cyclase C (GC-C).[2] The binding of these peptides to GC-C activates the intracellular catalytic domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This increase in intracellular cGMP is the primary signal that triggers downstream physiological effects.

Historically, the heat-stable enterotoxins (STa) produced by pathogenic bacteria like Escherichia coli were instrumental in the discovery of this pathway, as they mimic the action of guanylin and uroguanylin, leading to secretory diarrhea.[1]

Comparative Analysis of Guanylin and Uroguanylin Homologs

The amino acid sequences of guanylin and uroguanylin have been conserved across a range of species, highlighting their fundamental physiological importance. Below is a comparative summary of their sequences.

Data Presentation: Amino Acid Sequences of Guanylin and Uroguanylin Homologs

| Species | Peptide | Amino Acid Sequence |

| Human | Guanylin | PGTCEICAYAACTGC |

| Rat | Guanylin | PNTCEICAYAACTGC |

| Pig | Guanylin | PGTCEICAYAACTGC |

| Opossum | Guanylin | SHTCEICAFAACAGC |

| Eel | Guanylin | PQCEICAYAACTGC |

| Guinea Pig | Guanylin | PGTCEICAYAACTGC |

| Human | Uroguanylin | NDDCELCVNVACTGCL |

| Rat | Uroguanylin | QEDCELCINVACTGC |

| Pig | Uroguanylin | NDDCEICVNVACTGCL |

| Opossum | Uroguanylin | QEDCELCINVACTGC |

| Eel | Uroguanylin | NDDCELLCNVACTGC |

| Guinea Pig | Uroguanylin | QEDCELCINVACTGC |

Note: The table is compiled from various sources and represents the mature, active forms of the peptides.

Quantitative Data: Binding Affinities and Potency of Select Homologs

While a comprehensive cross-species quantitative comparison is not extensively documented in a single source, studies on human and mouse homologs provide valuable insights into their functional differences. The affinity of these peptides for their receptor, GC-C, can be quantified by the inhibitory constant (Ki) or the half-maximal effective concentration (EC50) for cGMP production.

| Ligand | Receptor Species | Assay | Parameter | Value |

| Guanylin | Human | Radioligand Binding (T84 cells) | Ki | 19 ± 5 nM and 1.3 ± 0.5 µM (two-site model)[4] |

| E. coli ST 5-17 | Human | Radioligand Binding (T84 cells) | Ki | 78 ± 38 pM and 4.9 ± 1.4 nM (two-site model)[4] |

| ST peptide | Human | cGMP accumulation (cells expressing hGC-C) | EC50 | ~50 nM[5] |